(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Overview
Description
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Influenza Neuraminidase Inhibition
- Wang et al. (2001) explored compounds similar to the mentioned pyrrolidine derivative, focusing on influenza neuraminidase inhibitors. They discovered a potent inhibitor, highlighting the role of such compounds in antiviral research (Wang et al., 2001).
Synthesis and Structural Analysis
- Zinchenko et al. (2009) and Menegazzo et al. (2006) conducted studies on the synthesis of related compounds and their structural characterization. Their research contributes to the understanding of the compound's chemical properties and potential applications (Zinchenko et al., 2009), (Menegazzo et al., 2006).
Anticancer Potential
- Rostom et al. (2011) synthesized compounds with a structural resemblance to the pyrrolidine derivative and evaluated their in vitro anticancer activity. This suggests possible applications in developing new anticancer agents (Rostom et al., 2011).
Biological Activity Prediction
- Kharchenko et al. (2008) performed a study predicting the biological activity of similar compounds, which can be crucial for pharmaceutical applications (Kharchenko et al., 2008).
Antibacterial Properties
- Sobolev et al. (2002) explored derivatives of the pyrrolidine compound for their antibacterial properties. This kind of research is vital in the search for new antibiotics (Sobolev et al., 2002).
Organic Synthesis and Medicinal Chemistry
- Studies by Kang et al. (2015), Gabriele et al. (2012), and Grabowski et al. (2004) demonstrate the compound's relevance in organic synthesis and its potential in medicinal chemistry (Kang et al., 2015), (Gabriele et al., 2012), (Grabowski et al., 2004).
Antimicrobial Activity
- Hublikar et al. (2019) synthesized novel derivatives with antimicrobial properties, indicating the utility of such compounds in treating microbial infections (Hublikar et al., 2019).
Chemical Structure and Synthesis
- Mulholland et al. (1972) and Iso et al. (1996) contributed to the understanding of the chemical structure and synthesis methods for related compounds (Mulholland et al., 1972), (Iso et al., 1996).
Crystallography and Molecular Structure
- Tzimopoulos et al. (2010) and Anselm et al. (2010) investigated the crystal structures of related compounds, providing insights into their molecular configurations (Tzimopoulos et al., 2010), (Anselm et al., 2010).
Pharmacology and Drug Development
- Tamazawa et al. (1986) and Valenta et al. (1994) studied the pharmacological properties of related compounds, highlighting their potential in drug development (Tamazawa et al., 1986), (Valenta et al., 1994).
Antibiotic Development
- Ohtake et al. (1997) and Garcia et al. (2006) explored the synthesis and antibacterial activity of compounds structurally related to the pyrrolidine derivative. Their work contributes to antibiotic development (Ohtake et al., 1997), (Garcia et al., 2006).
Chemical Properties
- Yuan et al. (2010) focused on the chemical properties of a similar compound, contributing to the broader understanding of its chemical behavior (Yuan et al., 2010).
Properties
IUPAC Name |
(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-14(15(10-19)16(20)21)11-6-12(23-4)8-13(7-11)24-5/h6-8,14-15H,9-10H2,1-5H3,(H,20,21)/t14-,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICGJYCLRORGII-LSDHHAIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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